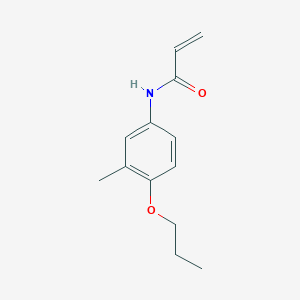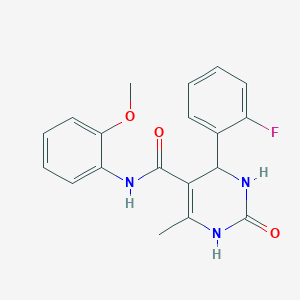![molecular formula C17H12ClN3O3S3 B2515721 5-chloro-N-(4-(7-methyl-5-oxo-5H-thiazolo[3,2-a]pyrimidin-3-yl)phenyl)thiophene-2-sulfonamide CAS No. 1172750-64-9](/img/structure/B2515721.png)
5-chloro-N-(4-(7-methyl-5-oxo-5H-thiazolo[3,2-a]pyrimidin-3-yl)phenyl)thiophene-2-sulfonamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
The compound "5-chloro-N-(4-(7-methyl-5-oxo-5H-thiazolo[3,2-a]pyrimidin-3-yl)phenyl)thiophene-2-sulfonamide" is a sulfonamide derivative, which is a class of compounds known for their wide range of biological activities. Sulfonamides are often explored for their potential in medical applications, including antimicrobial and antiviral activities, as well as their use in treating conditions such as glaucoma due to their carbonic anhydrase inhibitory properties.
Synthesis Analysis
The synthesis of sulfonamide derivatives typically involves multiple steps, starting from basic aromatic acids or aldehydes. For instance, a related compound was synthesized from 4-chlorobenzoic acid through a six-step process that included esterification, hydrazination, salt formation, cyclization, conversion to sulfonyl chloride, and finally, nucleophilic attack by amines to yield the final sulfonamide compounds . This method demonstrates the complexity and the multi-step nature of synthesizing sulfonamide derivatives.
Molecular Structure Analysis
The molecular structure of sulfonamide derivatives is confirmed using techniques such as NMR, IR, and elemental analysis . These techniques provide detailed information about the molecular framework, including the arrangement of the functional groups and the overall three-dimensional conformation of the compound, which is crucial for understanding its biological activity.
Chemical Reactions Analysis
Sulfonamide derivatives can participate in various chemical reactions, primarily due to their functional groups. The sulfonamide group itself is a versatile moiety that can engage in hydrogen bonding and electrostatic interactions, which are essential for the biological activity of these compounds. The presence of chloro and methyl groups can also influence the reactivity and the binding affinity of these molecules to biological targets .
Physical and Chemical Properties Analysis
The physical and chemical properties of sulfonamide derivatives, such as solubility, pKa, and the ability to bind to pigments in the iris, are critical factors in their pharmacological profile. For example, modifications to the 5-substituent on the thiophene ring can be made to optimize water solubility and pKa to minimize unwanted binding, which is particularly important for ocular applications . The antimicrobial activity of these compounds is also influenced by their structural features, with certain derivatives showing significant activity against various bacterial strains .
科学的研究の応用
Antibacterial and Antitubercular Properties
A significant area of research involves the synthesis of novel heterocyclic compounds containing sulfonamide moieties, which demonstrate promising antibacterial and antitubercular activities. These activities are crucial for developing new therapeutic agents against resistant bacterial strains and tuberculosis. For instance, studies have shown the synthesis of new thiazolo[3,2-a]pyrimidine derivatives that exhibited significant antibacterial and antitubercular activities (Cai et al., 2016; Azab, Youssef, & El-Bordany, 2013).
Antitumor Activity
Another area of application is in the exploration of its antitumor potential. Derivatives synthesized from this compound have been evaluated against various cancer cell lines, showing promising results as potential antitumor agents (Hafez, Alsalamah, & El-Gazzar, 2017).
Antiviral Activity
Research has also extended into the antiviral domain, with synthesized derivatives showing activity against viruses such as the tobacco mosaic virus, indicating potential applications in agriculture and virology (Chen et al., 2010).
Anticonvulsant Agents
The structural versatility of this compound has been exploited to synthesize derivatives with anticonvulsant properties, contributing to the development of new treatments for epilepsy and other seizure disorders (Farag et al., 2012).
作用機序
Target of Action
The compound 5-chloro-N-(4-(7-methyl-5-oxo-5H-thiazolo[3,2-a]pyrimidin-3-yl)phenyl)thiophene-2-sulfonamide acts as an inhibitor of the blood coagulation factor Xa . This factor is a crucial component in the coagulation cascade, which is responsible for the clotting of blood.
Mode of Action
The compound interacts with the active site of factor Xa, inhibiting its function . This prevents the conversion of prothrombin to thrombin, a key step in the coagulation process. As a result, the formation of blood clots is reduced.
Biochemical Pathways
The inhibition of factor Xa by 5-chloro-N-(4-(7-methyl-5-oxo-5H-thiazolo[3,2-a]pyrimidin-3-yl)phenyl)thiophene-2-sulfonamide affects the coagulation cascade, a series of biochemical reactions that lead to the formation of a blood clot . By preventing the activation of thrombin, the compound disrupts this pathway, reducing the likelihood of clot formation.
Result of Action
The primary result of the action of 5-chloro-N-(4-(7-methyl-5-oxo-5H-thiazolo[3,2-a]pyrimidin-3-yl)phenyl)thiophene-2-sulfonamide is the prevention of blood clot formation . This can help in the prophylaxis and treatment of thromboembolic diseases, such as myocardial infarction, stroke, and deep venous thrombosis .
特性
IUPAC Name |
5-chloro-N-[4-(7-methyl-5-oxo-[1,3]thiazolo[3,2-a]pyrimidin-3-yl)phenyl]thiophene-2-sulfonamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H12ClN3O3S3/c1-10-8-15(22)21-13(9-25-17(21)19-10)11-2-4-12(5-3-11)20-27(23,24)16-7-6-14(18)26-16/h2-9,20H,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RBDVMXUOQCRHDP-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=O)N2C(=CSC2=N1)C3=CC=C(C=C3)NS(=O)(=O)C4=CC=C(S4)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H12ClN3O3S3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
437.9 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
5-chloro-N-(4-(7-methyl-5-oxo-5H-thiazolo[3,2-a]pyrimidin-3-yl)phenyl)thiophene-2-sulfonamide | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![3-Amino-4-[(3-methoxypropyl)amino]benzoic acid](/img/structure/B2515638.png)
![3-(5,7-Dimethyl-3-sulfanyl[1,2,4]triazolo[4,3-a]pyrimidin-6-yl)propanoic acid](/img/structure/B2515641.png)
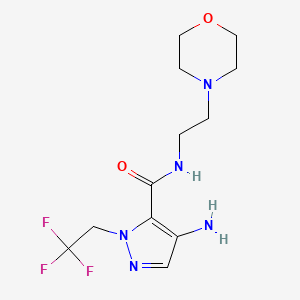
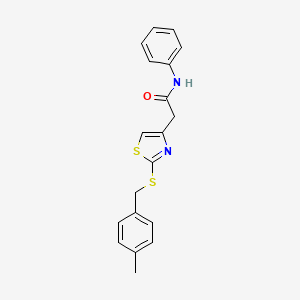
![Tert-butyl (2-(7,7-dimethyl-6,8-dioxa-2-azaspiro[3.5]nonan-2-yl)-2-oxoethyl)carbamate](/img/structure/B2515645.png)
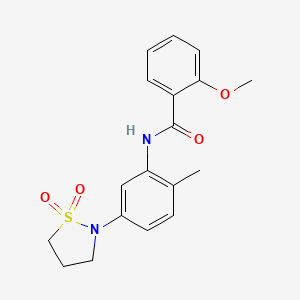
![Ethyl 5-({[1-({[(4-chlorobenzyl)oxy]imino}methyl)-2-naphthyl]oxy}methyl)-4,5-dihydro-3-isoxazolecarboxylate](/img/structure/B2515649.png)
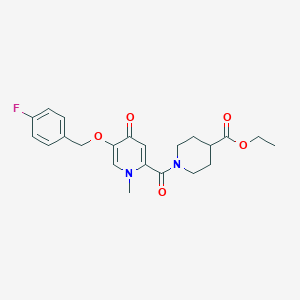


![1-[2-[(3-Chlorophenyl)methylsulfanyl]-4,5-dihydroimidazol-1-yl]propan-1-one](/img/structure/B2515653.png)
